molecular formula C16H14ClFN2O B2840730 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 638140-63-3

1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2840730
CAS No.: 638140-63-3
M. Wt: 304.75
InChI Key: BITNFBMDDYSJPX-UHFFFAOYSA-N
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Description

“1-(2-Chloro-6-fluorobenzyl)piperazine” is a chemical compound with the empirical formula C11H14ClFN2 . It has a molecular weight of 228.69 . The compound is used in various scientific research and applications .


Molecular Structure Analysis

The SMILES string for “1-(2-Chloro-6-fluorobenzyl)piperazine” is Fc1cccc(Cl)c1CN2CCNCC2 . This provides a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol” are not available, alcohols in general can react with a hydrogen halide to produce an alkyl halide and water .


Physical and Chemical Properties Analysis

The compound has a refractive index of n20/D 1.5470 (lit.) and a density of 1.202 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c1-10(21)16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNFBMDDYSJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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